

physical and chemical properties of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

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Compound of Interest

Compound Name: ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

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Technical Guide: Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a tetrahydropyran ring with a cyano and an ethyl carboxylate group at the C4 position, make it a valuable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the role of this compound as a key intermediate in the development of therapeutic agents, particularly IRAK4 inhibitors.

Physicochemical Properties

The known physical and chemical properties of **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate** are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	30431-99-3	[1][2][3]
Molecular Formula	C ₉ H ₁₃ NO ₃	[1][2][3]
Molecular Weight	183.21 g/mol	
Appearance	Colorless to pale yellow liquid or solid	[4]
Boiling Point	125 °C at 16 Torr	[1]
Density	1.1109 g/cm ³	[1]
Solubility	Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[4]	[4]
Storage	Sealed in a dry environment at 2-8°C.	

Synthesis and Purification

While a specific detailed experimental protocol for the synthesis of **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate** is not readily available in published literature, a plausible synthetic route can be proposed based on the well-established Strecker synthesis, which is used for the preparation of α-amino cyanides, followed by hydrolysis and esterification. A similar multi-step synthesis is employed for the analogous 4-aminotetrahydro-2H-pyran-4-carboxylic acid.[5][6]

Proposed Experimental Protocol:

Step 1: Synthesis of 4-cyano-tetrahydro-2H-pyran-4-ol (Cyanohydrin Formation)

- To a stirred solution of tetrahydropyran-4-one in a suitable solvent (e.g., ethanol/water mixture), add a stoichiometric amount of sodium cyanide.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of a weak acid (e.g., acetic acid) dropwise to generate HCN in situ, maintaining the temperature below 10°C.

- Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC.
- Work up the reaction by neutralizing any excess acid and extracting the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude cyanohydrin.

Step 2: Esterification to **Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate**

- Dissolve the crude 4-cyano-tetrahydro-2H-pyran-4-ol in an excess of ethanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Reflux the mixture for several hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate** can be purified by vacuum distillation or column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

Spectral Data

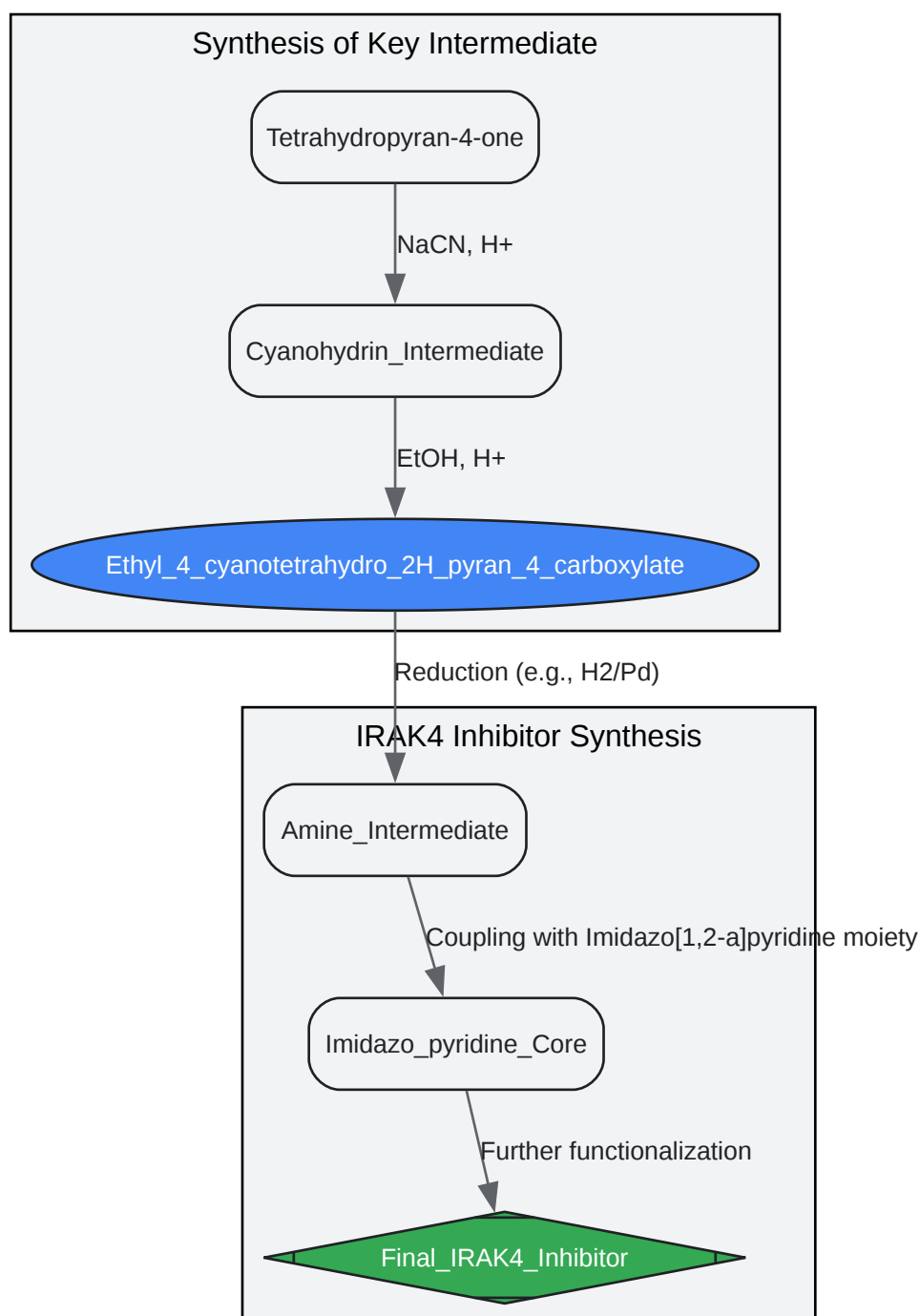
Although specific spectral data for **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate** is not publicly available in detail, the expected characteristic peaks are listed below based on its structure and data from analogous compounds. Researchers are advised to acquire and interpret their own spectral data for this compound.

Spectroscopy	Expected Characteristics
^1H NMR	Signals for the ethyl group (triplet and quartet), and multiplets for the methylene protons of the tetrahydropyran ring.
^{13}C NMR	Resonances for the carbonyl carbon of the ester, the quaternary carbon attached to the cyano group, the cyano carbon, and the carbons of the tetrahydropyran ring and the ethyl group.
FT-IR (cm^{-1})	Characteristic absorption bands for the nitrile ($\text{C}\equiv\text{N}$) stretch (around 2240 cm^{-1}), the ester carbonyl ($\text{C}=\text{O}$) stretch (around 1735 cm^{-1}), and C-O stretches.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (183.21 g/mol).

Role in Drug Development: Intermediate for IRAK4 Inhibitors

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a key intermediate in the synthesis of Imidazo[1,2-a]pyridinyl derivatives, which are potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).^[1] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

The following diagram illustrates a generalized synthetic workflow for the utilization of **ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate** in the synthesis of an IRAK4 inhibitor.



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Caption: Synthetic workflow from starting materials to a final IRAK4 inhibitor.

Safety and Handling

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is classified as an irritant and is harmful if swallowed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its role as a key intermediate in the synthesis of IRAK4 inhibitors highlights its importance in the field of drug discovery for inflammatory diseases and cancer. This guide provides essential information for researchers and scientists working with this compound, enabling its effective and safe use in the laboratory.

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